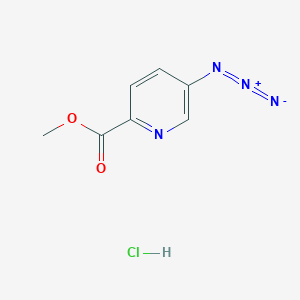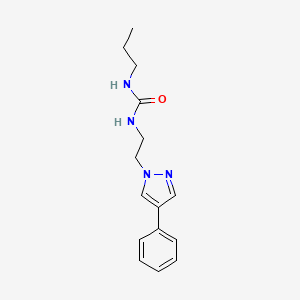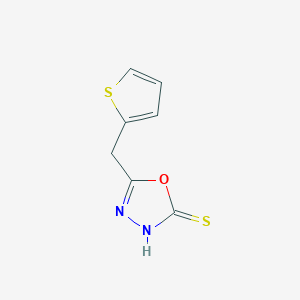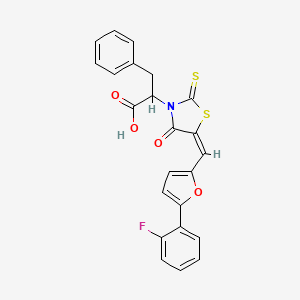
Methyl 5-azidopyridine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-azidopyridine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of azido pyridine derivatives It is characterized by the presence of an azido group (-N₃) attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
科学的研究の応用
Methyl 5-azidopyridine-2-carboxylate;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azidopyridine-2-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylate.
Azidation: The bromine atom in 5-bromopyridine-2-carboxylate is replaced with an azido group using sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Methylation: The resulting 5-azidopyridine-2-carboxylate is then methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to yield Methyl 5-azidopyridine-2-carboxylate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Methyl 5-azidopyridine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Methyl Iodide (CH₃I): Used for methylation reactions.
Hydrochloric Acid (HCl): Used for forming the hydrochloride salt.
Hydrogen Gas (H₂): Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
作用機序
The mechanism of action of Methyl 5-azidopyridine-2-carboxylate;hydrochloride is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are important in various biological and chemical processes. Additionally, the compound can be reduced to form amines, which can interact with biological targets and pathways.
類似化合物との比較
Similar Compounds
Methyl 5-bromopyridine-2-carboxylate: A precursor in the synthesis of Methyl 5-azidopyridine-2-carboxylate;hydrochloride.
Methyl 5-aminopyridine-2-carboxylate: A reduction product of this compound.
Methyl 5-ethynylpyridine-2-carboxylate: A compound that can undergo similar cycloaddition reactions.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
IUPAC Name |
methyl 5-azidopyridine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c1-13-7(12)6-3-2-5(4-9-6)10-11-8;/h2-4H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONFDLSDPIPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)N=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2364863.png)


![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2364867.png)
![N-benzyl-3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2364870.png)


![3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine](/img/structure/B2364874.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2364879.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2364884.png)
